molecular formula C9H12ClF2NO B6192887 1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 2648941-74-4

1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B6192887
CAS No.: 2648941-74-4
M. Wt: 223.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO It is a derivative of phenylethylamine, characterized by the presence of two fluorine atoms and a methoxy group on the phenyl ring

Preparation Methods

The synthesis of 1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluoro-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxide or alkoxide ions under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitters or inhibit the function of specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:

    1-(2,5-Difluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: This compound has a similar structure but with different positions of the fluorine and methoxy groups, leading to variations in its chemical and biological properties.

    2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine hydrochloride:

    1-(2,4-Difluoro-5-methoxyphenyl)ethanone: This compound lacks the amine group and has different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride involves the reaction of 2,4-difluoro-5-methoxybenzaldehyde with ethylamine followed by reduction of the resulting imine to obtain the target compound as a hydrochloride salt.", "Starting Materials": ["2,4-difluoro-5-methoxybenzaldehyde", "ethylamine", "sodium borohydride", "hydrochloric acid", "methanol", "diethyl ether"], "Reaction": ["Step 1: Reaction of 2,4-difluoro-5-methoxybenzaldehyde with ethylamine in methanol to form the imine intermediate", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to obtain the amine product", "Step 3: Quenching of the reaction mixture with hydrochloric acid to obtain 1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine hydrochloride", "Step 4: Isolation of the product by filtration and washing with diethyl ether"] }

CAS No.

2648941-74-4

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.